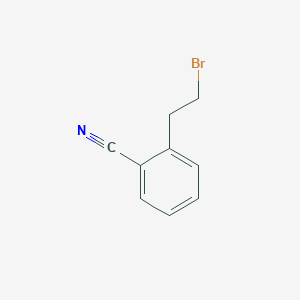

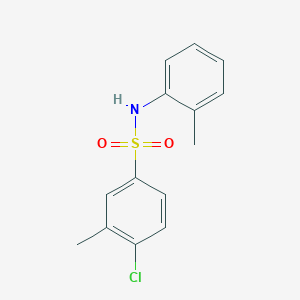

![molecular formula C21H24N2O3 B2893899 N-(4-甲基-5-氧代色满并[4,3-b]吡啶-2-基)-2-丙基戊酰胺 CAS No. 851411-60-4](/img/structure/B2893899.png)

N-(4-甲基-5-氧代色满并[4,3-b]吡啶-2-基)-2-丙基戊酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-propylpentanamide, also known as MP-10, is a synthetic compound with potential pharmacological properties. It belongs to the class of chromenopyridinone derivatives and has been studied for its potential therapeutic applications in various fields of medicine.

科学研究应用

Anticancer Activity

HMS1650I22: has been explored for its potential anticancer properties. Compounds with similar structures have shown activity against murine melanoma cell lines (B16F10), indicating a possible application in cancer treatment . The compound’s efficacy in inhibiting cancer cell growth could be a significant step forward in oncology research.

Anti-inflammatory Action

Related heterocyclic compounds have demonstrated potent anti-inflammatory action, suggesting that HMS1650I22 could be used to develop new anti-inflammatory drugs . Its application in reducing inflammation could benefit conditions like arthritis, asthma, and other inflammatory diseases.

Antibacterial Properties

The antibacterial activity of HMS1650I22 and its analogs against both gram-positive and gram-negative bacteria has been documented . This opens up avenues for the compound’s use in creating new antibiotics, especially in an era of increasing antibiotic resistance.

Gene Manipulation

While not directly linked to HMS1650I22 , plasmid DNA, which is crucial for gene cloning and manipulation, shares a connection with the compound’s potential use in genetic research . The ability to manipulate genes could lead to advancements in gene therapy and the treatment of genetic disorders.

Molecular Cloning

The compound’s potential role in molecular cloning could be significant. It may facilitate the amplification of DNA fragments for cloning into larger vectors, aiding in the construction of recombinant DNA molecules for various applications .

Transfection Studies

HMS1650I22: could be instrumental in transfection studies, which involve introducing foreign DNA into mammalian cells. This is crucial for studying gene function, protein expression, and other cellular processes .

作用机制

Target of Action

Chromenopyridine derivatives, to which this compound belongs, have been reported to exhibit a wide range of pharmacological activities, including antibacterial , anti-inflammatory , antimicrobial , anti-HIV , and anticancer properties. These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, or proteins involved in these biological processes.

Mode of Action

It’s known that chromenopyridine derivatives can interact with their targets in various ways, such as by inhibiting enzyme activity, blocking receptor signaling, or interfering with protein function . The specific interactions would depend on the compound’s chemical structure and the nature of its target.

Biochemical Pathways

Given the broad range of pharmacological activities associated with chromenopyridine derivatives , it’s likely that this compound affects multiple pathways. These could include pathways involved in inflammation, microbial growth, viral replication, and cancer cell proliferation.

Result of Action

Chromenopyridine derivatives have been reported to exhibit antibacterial , anti-inflammatory , antimicrobial , anti-HIV , and anticancer activities. These effects suggest that the compound may inhibit bacterial growth, reduce inflammation, inhibit microbial growth, prevent HIV replication, and inhibit cancer cell proliferation.

属性

IUPAC Name |

N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-propylpentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-4-8-14(9-5-2)20(24)23-17-12-13(3)18-19(22-17)15-10-6-7-11-16(15)26-21(18)25/h6-7,10-12,14H,4-5,8-9H2,1-3H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVGTEHLOIHTES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)NC1=NC2=C(C(=C1)C)C(=O)OC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-propylpentanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

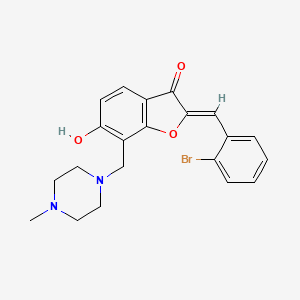

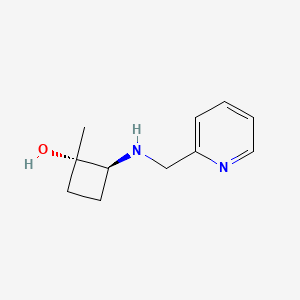

![Ethyl 2-cinnamamidobenzo[d]thiazole-6-carboxylate](/img/structure/B2893818.png)

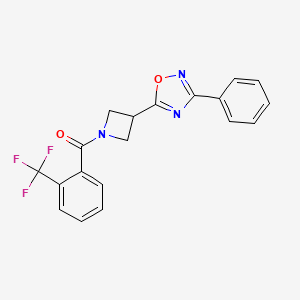

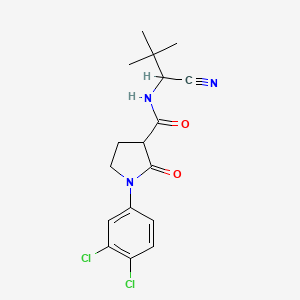

![5-amino-N-(2-fluorophenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2893825.png)

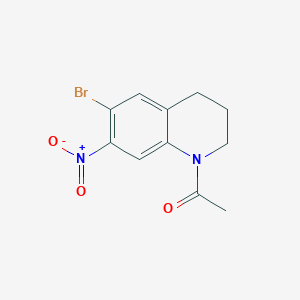

![3-[2-(2,4-Dimethylphenyl)imino-4-methyl-1,3-thiazol-3-yl]propan-1-ol](/img/structure/B2893826.png)

![1'-(2-((Difluoromethyl)thio)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2893832.png)

![N-(2-fluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2893833.png)

![Methyl 6-aminospiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B2893837.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2893839.png)